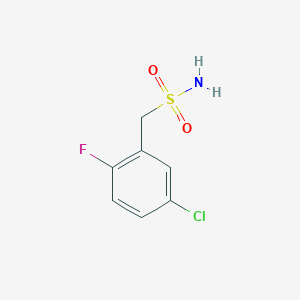
3-(4,6-Dimethoxy-1H-indol-2-yl)propan-1-amin
Übersicht
Beschreibung
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung hat sich im Bereich der Onkologie als vielversprechend erwiesen. Derivate von 4,6-Dimethoxy-1H-Indol, das strukturell dem fraglichen Molekül ähnelt, wurden synthetisiert und auf ihre Antitumoraktivität getestet. Diese Derivate zeigten eine starke Aktivität gegen MCF7-Brustkrebszellen mit IC50-Werten im Bereich von 31,06 - 51,23 µg/mL . Dies deutet darauf hin, dass „3-(4,6-Dimethoxy-1H-indol-2-yl)propan-1-amin“ ebenfalls auf seine potenziellen Antitumorwirkungen untersucht werden könnte.
Antibakterielle Eigenschaften
Die oben genannten Derivate wurden auch auf ihre antibakterielle Wirksamkeit untersucht. Die Forschungsergebnisse zeigen, dass diese Verbindungen potente Antibiotika sein könnten, was angesichts der zunehmenden Besorgnis über Antibiotikaresistenz entscheidend ist . Daher kann „this compound“ als Ausgangspunkt für die Entwicklung neuer antibakterieller Wirkstoffe dienen.
Antiviren-Anwendungen
Indol-Derivate sind dafür bekannt, antivirale Aktivitäten zu besitzen. So wurde beispielsweise berichtet, dass bestimmte Indol-basierte Verbindungen eine inhibitorische Aktivität gegen Influenza A und andere Viren zeigen . Dies eröffnet die Möglichkeit, „this compound“ bei der Synthese von antiviralen Wirkstoffen zu verwenden.
Anti-HIV-Potenzial
Der Indol-Kern ist Bestandteil vieler bioaktiver Verbindungen mit klinischen Anwendungen, darunter Anti-HIV-Eigenschaften. Neuartige Indolyl-Derivate wurden auf ihre Wirksamkeit gegen HIV-1 untersucht, was darauf hindeutet, dass auch unsere Verbindung von Interesse modifiziert werden könnte, um ihre Anti-HIV-Aktivität zu verstärken .
Antioxidative Effekte
Indol-Derivate werden auch auf ihre antioxidativen Eigenschaften untersucht. Die Fähigkeit, oxidativen Stress zu bekämpfen, macht diese Verbindungen wertvoll bei der Behandlung von Krankheiten, bei denen oxidativer Schaden ein beitragender Faktor ist .
Antidiabetische Aktivität
Das biologische Potenzial von Indol-Derivaten erstreckt sich auf die antidiabetische Aktivität. Durch die Beeinflussung verschiedener Stoffwechselwege können diese Verbindungen bei der Behandlung von Diabetes und verwandten Komplikationen hilfreich sein .
Wirkmechanismus
Target of Action
The primary targets of 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine are currently unknown. The compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Indole derivatives have been found to have diverse biological activities , suggesting that 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine may also interact with multiple targets.
Mode of Action
Other indole derivatives have been found to interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, and modulating gene expression
Biochemical Pathways
The biochemical pathways affected by 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine are currently unknown. Indole and its derivatives are involved in a wide range of biological processes, including the regulation of bacterial virulence, the modulation of inflammation, and the induction of apoptosis
Result of Action
The molecular and cellular effects of 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine are currently unknown. Other indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. The action environment of 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine is currently unknown. Like other indole derivatives, its activity may be influenced by a variety of environmental factors .
Eigenschaften
IUPAC Name |
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-16-10-7-12-11(13(8-10)17-2)6-9(15-12)4-3-5-14/h6-8,15H,3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQYYNYAAZGFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)CCCN)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1469754.png)
![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)

![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)
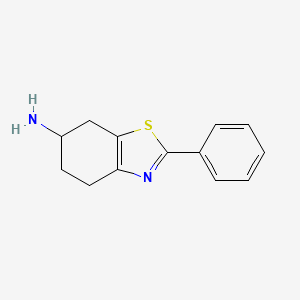

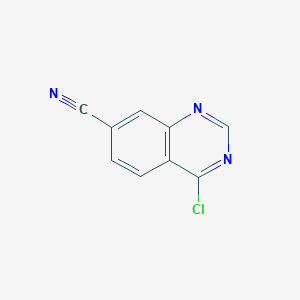
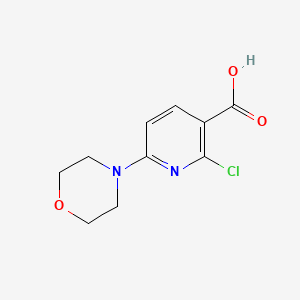

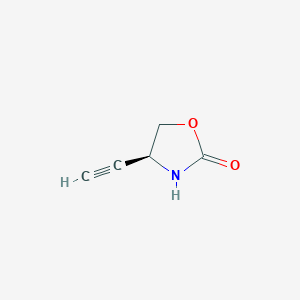

![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)
